molecular formula C6H8BrNO B3014659 2-Bromo-5-isopropyl-1,3-oxazole CAS No. 1600230-26-9

2-Bromo-5-isopropyl-1,3-oxazole

Cat. No.: B3014659
CAS No.: 1600230-26-9
M. Wt: 190.04
InChI Key: KNNNJILZLGNXAQ-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with an oxygen and nitrogen atom at positions 1 and 3, respectively. The presence of a bromine atom at position 2 and an isopropyl group at position 5 makes this compound unique. Heterocyclic compounds like oxazoles are of significant interest due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isopropyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions . Another method includes the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, leading to substituted oxazoles under moderate reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. The use of eco-friendly catalysts and reagents is preferred to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isopropyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-isopropyl-1,3-oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-methyl-1,3-oxazole
  • 2-Bromo-5-ethyl-1,3-oxazole
  • 2-Bromo-5-tert-butyl-1,3-oxazole

Comparison: 2-Bromo-5-isopropyl-1,3-oxazole is unique due to the presence of the isopropyl group, which enhances its lipophilicity and binding affinity compared to its methyl and ethyl analogs. The tert-butyl analog, while more bulky, may exhibit different steric interactions with biological targets .

Properties

IUPAC Name

2-bromo-5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNNJILZLGNXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600230-26-9
Record name 2-bromo-5-(propan-2-yl)-1,3-oxazole
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